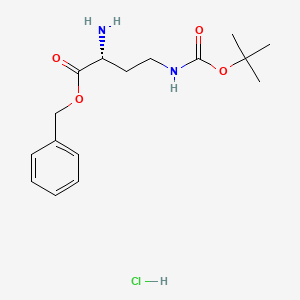

H-D-Dab(Boc)-OBzl.HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

H-D-Dab(Boc)-OBzl.HCl is a protected amino acid derivative used primarily in peptide synthesis. The compound features:

- D-Dab (D-2,4-diaminobutyric acid): A non-proteinogenic amino acid with a four-carbon backbone and two amine groups. The D-configuration distinguishes it from the naturally occurring L-isomer .

- Protecting groups: Boc (tert-butyloxycarbonyl): Protects the α-amine, offering stability under basic conditions and cleavable under acidic conditions (e.g., trifluoroacetic acid) . OBzl (benzyl ester): Protects the carboxylic acid, removable via hydrogenolysis (e.g., H₂/Pd-C) .

- Molecular formula: Likely C₁₇H₂₇ClN₂O₄ (inferred from structurally similar compounds like H-Orn(Boc)-OBzl.HCl) .

- Molecular weight: ~358.86 g/mol .

This compound is critical for synthesizing peptides requiring controlled deprotection strategies, particularly in solid-phase peptide synthesis (SPPS) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Dab(Boc)-OBzl.HCl typically involves the protection of the amino groups of D-2,4-diaminobutyric acid. The tert-butoxycarbonyl (Boc) group is commonly used for this purpose. The benzyl ester (OBzl) is introduced to protect the carboxyl group. The hydrochloride (HCl) salt form is often used to enhance the compound’s stability and solubility.

Protection of Amino Groups: The amino groups of D-2,4-diaminobutyric acid are protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

Esterification: The carboxyl group is esterified using benzyl alcohol and a coupling agent like dicyclohexylcarbodiimide (DCC).

Formation of Hydrochloride Salt: The final product is converted to its hydrochloride salt form by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential for industrial production.

Chemical Reactions Analysis

Types of Reactions

H-D-Dab(Boc)-OBzl.HCl undergoes various chemical reactions, including:

Substitution Reactions: The Boc and OBzl protecting groups can be selectively removed under specific conditions, allowing for further functionalization of the molecule.

Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group, while hydrogenation in the presence of a palladium catalyst is used to remove the OBzl group.

Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

The major products formed from these reactions include the deprotected amino acid, various intermediates, and side products depending on the reaction conditions.

Scientific Research Applications

Scientific Research Applications

H-D-Dab(Boc)-OBzl.HCl has diverse applications across several scientific disciplines:

Chemistry

- Peptide Synthesis : This compound serves as a building block in the synthesis of peptides. The Boc protecting group allows for selective deprotection during peptide bond formation, facilitating the construction of complex peptide sequences.

Biology

- Enzyme Kinetics Studies : By incorporating this compound into peptide sequences, researchers can study enzyme kinetics and mechanisms. This application is crucial for understanding how enzymes interact with substrates .

- Protein Interactions : The compound aids in elucidating protein-protein interactions by strategically placing it within peptide sequences to identify binding sites and mechanisms of protein complex formation .

Medicine

- Drug Design : Compounds containing 2,4-diaminobutyric acid residues have shown potential in targeting specific receptors and enzymes. This property contributes significantly to drug design efforts aimed at developing new therapeutics .

Case Studies

Several studies highlight the biological activity and potential therapeutic applications of this compound:

-

Enzyme Inhibition Study :

- Researchers synthesized peptides containing this compound to evaluate their inhibitory effects on specific enzymes. The study demonstrated that these peptides could effectively inhibit enzyme activity, providing insights into their potential therapeutic applications.

-

Receptor Targeting :

- A study focused on the interaction between peptides containing this compound and specific receptors involved in cellular signaling pathways. Findings indicated that these peptides could selectively bind to target receptors, suggesting their utility in drug development.

-

Peptide Synthesis Optimization :

- Researchers have explored methods to optimize the synthesis of peptides using this compound, enhancing yields and reducing by-products in peptide synthesis processes.

Mechanism of Action

The mechanism of action of H-D-Dab(Boc)-OBzl.HCl involves its role as a protected amino acid derivative. The Boc and OBzl groups protect the reactive amino and carboxyl groups, respectively, allowing for selective reactions to occur. The compound can be incorporated into peptides and proteins, where it can influence their structure and function.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences between H-D-Dab(Boc)-OBzl.HCl and related amino acid derivatives:

Physicochemical Properties

- Solubility :

- Stability: Boc-protected compounds (e.g., this compound) are stable under basic conditions but degrade in strong acids . Benzyl esters (OBzl) are stable to nucleophiles but sensitive to hydrogenolysis .

Key Research Findings

- Peptide Synthesis Efficiency : Compounds like this compound and H-Orn(Boc)-OBzl.HCl are favored in SPPS for their orthogonal protection, reducing side reactions .

- Biological Activity : The D-configuration in this compound may enhance protease resistance in therapeutic peptides compared to L-isomers .

Biological Activity

H-D-Dab(Boc)-OBzl.HCl, a derivative of 2,4-diaminobutyric acid (Dab), is a compound with significant potential in biological research and medicinal chemistry. The compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality, which enhances its stability and solubility, making it suitable for various applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps that can be conducted under controlled conditions using organic solvents like dichloromethane. Key reagents include diisopropylethylamine to optimize yields and minimize side reactions. The presence of the Boc group allows for selective reactions during peptide synthesis, which is crucial for creating peptides that may act as enzyme inhibitors or substrates.

This compound exhibits biological activity primarily through its role in peptide synthesis. The compound can be incorporated into peptide chains, enabling the formation of stable peptide bonds. This characteristic is essential for studying enzyme kinetics and mechanisms, particularly in the context of enzyme-inhibitor interactions. Furthermore, compounds containing 2,4-diaminobutyric acid residues have shown potential in targeting specific receptors and enzymes, contributing to drug design efforts .

Biological Activity

This compound has demonstrated various biological activities:

- Enzyme Inhibition : Research indicates that peptides synthesized with this compound can act as selective inhibitors for specific enzymes. This property is vital for developing therapeutic agents that modulate enzyme activity in diseases such as cancer and metabolic disorders.

- Receptor Targeting : The structural features of this compound allow it to interact selectively with biological receptors, potentially leading to the development of new drugs targeting specific pathways involved in disease progression .

Case Studies

Several studies highlight the efficacy and applications of this compound:

-

Study on Enzyme Inhibition :

- Objective : To evaluate the inhibitory effects of peptides containing this compound on specific proteases.

- Methodology : Peptides were synthesized and tested against various proteases in vitro.

- Findings : Certain peptides exhibited significant inhibition rates compared to controls, suggesting potential therapeutic applications in conditions where protease activity is dysregulated.

-

Research on Receptor Interaction :

- Objective : To investigate the binding affinity of this compound-containing peptides to specific receptors.

- Methodology : Binding assays were conducted using radiolabeled ligands.

- Findings : The study revealed that peptides with this compound showed enhanced binding affinity to target receptors, indicating their potential use in drug development .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Boc-Dap-OMe.HCl | Similar structure but different amino acid residue | Varies due to D-amino acid presence |

| Fmoc-Dab-OMe.HCl | Uses Fmoc protecting group | Different reactivity profiles |

| Boc-Lys-OMe.HCl | Contains lysine instead of Dab | Variation in side chain properties |

| H-D-Dab(Boc)-Ome HCl | D-enantiomer; resistant to enzymatic degradation | Insights into chirality effects |

Properties

Molecular Formula |

C16H25ClN2O4 |

|---|---|

Molecular Weight |

344.8 g/mol |

IUPAC Name |

benzyl (2R)-2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;hydrochloride |

InChI |

InChI=1S/C16H24N2O4.ClH/c1-16(2,3)22-15(20)18-10-9-13(17)14(19)21-11-12-7-5-4-6-8-12;/h4-8,13H,9-11,17H2,1-3H3,(H,18,20);1H/t13-;/m1./s1 |

InChI Key |

LXUBPLRBFFOHOR-BTQNPOSSSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC[C@H](C(=O)OCC1=CC=CC=C1)N.Cl |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(C(=O)OCC1=CC=CC=C1)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.